One of the most promising areas of research for MTA lies in its potential as a biomarker for specific inborn errors of metabolism (IEMs) []. IEMs are a group of genetic disorders affecting how the body breaks down certain substances. In some cases, deficiencies in specific enzymes can lead to a buildup of metabolites like MTA. Studies suggest that measuring MTA levels in urine or blood may help diagnose certain IEMs, such as methylmalonic aciduria (MMA) and multiple acyl-CoA dehydrogenase deficiency (MADD) [, ].
Methyltartronic acid is an organic compound with the molecular formula and a molecular mass of 134.09 g/mol. It is classified as a dicarboxylic acid, structurally related to tartronic acid, and is characterized by the presence of two carboxylic acid groups and one hydroxyl group. This compound is typically encountered as a white solid with a melting point of approximately 140 °C . Methyltartronic acid is notable for its role in various
Methyltartronic acid can be synthesized through several methods:
These synthesis methods highlight the compound's accessibility for research and industrial applications.
Methyltartronic acid finds applications in several fields:
The versatility of methyltartronic acid makes it a valuable compound in both academic research and industrial chemistry.
Methyltartronic acid shares structural and functional similarities with several other compounds. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tartronic Acid | Precursor to methyltartronic acid; simpler structure. | |
| Methylmalonic Acid | Direct precursor; involved in metabolic pathways. | |
| Isomalic Acid | Structural isomer; similar properties but different reactivity. | |
| Malonic Acid | Dicarboxylic acid; simpler structure without hydroxyl group. |
Uniqueness of Methyltartronic Acid:
Methyltartronic acid's unique combination of hydroxyl and carboxyl functional groups differentiates it from these similar compounds. Its specific reactivity patterns and roles in complex chemical systems make it particularly interesting for both theoretical studies and practical applications.
The transformation of methacrylic acid to methyltartronic acid represents one of the most direct synthetic approaches, proceeding through a well-characterized two-step oxidation sequence. This methodology has gained significant attention due to the commercial availability and relatively low cost of methacrylic acid as a starting material [1] [2].
The overall transformation proceeds via the intermediate formation of α-methylglyceric acid, which is subsequently oxidized to the target dicarboxylic acid. The reaction pathway can be represented as follows: methacrylic acid → α-methylglyceric acid → methyltartronic acid [3]. This sequential approach allows for controlled oxidation conditions and the possibility of isolating intermediate products for purification or alternative synthetic applications.
Table 1: Reaction Conditions for Methyltartronic Acid Synthesis Routes
| Route | Starting Material | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Tungstic Acid-Mediated Peroxidation | Methacrylic Acid | H₂WO₄ (0.01-0.02 g-atom W/mol) | 50-100 | 80-85 |
| Palladium-Catalyzed Aerobic Oxidation | α-Methylglyceric Acid | Pd/C (0.01-0.001 g-atom Pd/mol) | 60-100 | 70-75 |
| Nitric Acid Oxidation | α-Methylglyceric Acid | HNO₃ (65%) | 80 | Variable |
| Alkaline Oxidation with Pd/Pt | α-Methylglyceric Acid | Pd/C or Pt/C (5%) | 60-100 | 70-75 |
Tungstic acid-mediated peroxidation represents a highly selective method for the conversion of methacrylic acid to α-methylglyceric acid, constituting the first step in methyltartronic acid synthesis. This approach utilizes the unique catalytic properties of tungsten compounds in promoting peroxide-based oxidations while maintaining high chemoselectivity [1] [2].
The mechanism involves the formation of peroxotungstic acid complexes that facilitate the selective oxidation of the vinyl group in methacrylic acid. Tungstic acid (H₂WO₄) in aqueous hydrogen peroxide solution forms active peroxotungstate species that demonstrate exceptional selectivity for alkene oxidation [4] [5]. The reaction proceeds through a concerted mechanism where the peroxotungstate complex coordinates to the double bond, followed by oxygen transfer and hydrolysis to yield the glycol product.
Optimal reaction conditions employ methacrylic acid concentrations of 5-10% by weight in aqueous solution, with hydrogen peroxide concentrations maintained at 2-4% by weight [3]. The catalyst loading requires 0.01 to 0.02 gram-atoms of tungsten per mole of methacrylic acid, ensuring sufficient catalytic activity while minimizing costs. Temperature control between 50-100°C, typically at 80°C, provides the optimal balance between reaction rate and selectivity [3].
The peroxidation mechanism exhibits remarkable chemoselectivity, with conversion rates of hydrogen peroxide approaching quantitative levels while achieving α-methylglyceric acid yields of 80-85% based on hydrogen peroxide consumption [3]. The high selectivity stems from the specific coordination geometry of the peroxotungstic acid complex, which favors the formation of vicinal diol products over alternative oxidation pathways.
Mechanistic studies indicate that the reaction proceeds through the formation of cyclic peroxotungstate intermediates that undergo concerted oxygen transfer to the alkene substrate [5]. The regeneration of the tungsten catalyst occurs through hydrolysis of the tungsten-substrate complex, releasing the product and regenerating the active peroxotungstic acid species. This catalytic cycle demonstrates excellent stability under the reaction conditions, with minimal catalyst deactivation observed over extended reaction periods.
Palladium-catalyzed aerobic oxidation systems provide an efficient methodology for the conversion of α-methylglyceric acid to methyltartronic acid, representing the second step in the two-stage synthesis from methacrylic acid. These systems leverage the exceptional catalytic properties of palladium in promoting selective alcohol oxidation under mild conditions [6] [7].
The palladium-catalyzed oxidation employs supported palladium catalysts, typically palladium on carbon, in concentrations ranging from 0.01 to 0.001 gram-atoms of palladium per mole of α-methylglyceric acid [3]. The reaction is conducted in aqueous alkaline medium with base-to-substrate molar ratios of 2.4 to 2.6, ensuring adequate basicity for the oxidation process while preventing excessive side reactions.
Recent developments in heterogeneous palladium catalysis have demonstrated the effectiveness of immobilized palladium systems for aerobic oxidative transformations. Studies utilizing palladium supported on aminopropyl-functionalized mesocellular foam (Pd-AmP-MCF) have shown improved catalytic performance compared to traditional homogeneous systems [6]. These heterogeneous catalysts address the common problem of palladium deactivation in aerobic oxidative reactions while providing enhanced stability and recyclability.
The aerobic oxidation mechanism involves the initial coordination of the alcohol substrate to the palladium center, followed by β-hydride elimination to form the corresponding aldehyde or ketone intermediate. Subsequent oxidation of aldehyde groups to carboxylic acids occurs through further palladium-catalyzed processes in the presence of molecular oxygen. The overall transformation achieves methyltartronic acid yields of 70-75% based on α-methylglyceric acid consumption [3].
Table 4: Conversion Rates and Selectivity Data
| Oxidation System | Conversion Rate (%/h) | Selectivity (%) | TOF (h⁻¹) |
|---|---|---|---|
| H₂O₂/H₂WO₄ | 33-40 | >95 | N/A |
| O₂/Pd-C | 2.9-3.1 | 85-90 | 40-60 |
| O₂/Pt-C | 1.5-2.0 | 80-85 | 20-30 |
| HNO₃ | 40-50 | 75-80 | N/A |
| Air/Base/Pd-C | 2.5-3.0 | 85-90 | 35-45 |
The reaction conditions typically require temperatures of 60-100°C, with 100°C providing optimal conversion rates while maintaining acceptable selectivity [3]. Extended reaction times of 24 hours are commonly employed to achieve complete conversion of the starting material, though this can be optimized through the use of more active catalyst formulations or enhanced mass transfer conditions.
Kinetic studies reveal that the reoxidation of palladium(0) to palladium(II) by molecular oxygen represents the rate-determining step in the catalytic cycle when using catalytic amounts of palladium [6]. This finding has led to the development of co-catalytic systems incorporating electron transfer mediators such as benzoquinone derivatives to facilitate the palladium reoxidation process and improve overall reaction rates.
The preparation of alkyl methyltartronate esters represents a crucial aspect of methyltartronic acid chemistry, as these derivatives serve as important intermediates in pharmaceutical and agrochemical synthesis. The development of efficient esterification protocols has focused on achieving high yields while employing readily available alcohols and minimizing the formation of unwanted byproducts [3] [8].
Traditional esterification approaches utilize acid-catalyzed condensation reactions between methyltartronic acid and primary alcohols containing 1 to 4 carbon atoms. The methodology employs sulfuric acid as the catalyst in concentrations of 1.5% by weight relative to methyltartronic acid, providing sufficient catalytic activity while avoiding excessive catalyst loadings that could lead to side reactions [3].
The esterification reaction is typically conducted under reflux conditions for 5 hours, ensuring complete conversion of the carboxylic acid groups to the corresponding ester functionalities. The reaction temperature depends on the boiling point of the specific alcohol employed, generally ranging from 60-80°C for methanol to 100-120°C for butanol systems [3] [9].
Table 2: Esterification Protocols for Alkyl Methyltartronate Derivatives
| Alcohol | Carbon Atoms | Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Methanol | 1 | H₂SO₄ (1.5% w/w) | 5 | 75-80 |
| Ethanol | 2 | H₂SO₄ (1.5% w/w) | 5 | 75-80 |
| Propanol | 3 | H₂SO₄ (1.5% w/w) | 5 | 75-80 |
| Butanol | 4 | H₂SO₄ (1.5% w/w) | 5 | 75-80 |
The esterification process achieves yields of 75-80% based on methyltartronic acid consumption, with the products obtained in sufficient purity for most synthetic applications [3]. Work-up procedures involve neutralization of the reaction mixture, removal of excess alcohol by distillation, and extraction of the ester product using appropriate organic solvents.
Recent developments in esterification methodology have explored alternative catalytic systems that offer improved environmental profiles and enhanced reaction efficiency. The use of heterogeneous acid catalysts, such as sulfated metal oxides or acidic ion-exchange resins, provides advantages in terms of catalyst recovery and reduced waste generation [10] [11].
Novel esterification protocols have been developed using alternative activating agents such as Mukayama's reagent (2-chloro-1-methylpyridinium iodide) in combination with organic bases like 2,6-lutidine in dimethyl carbonate solvent [11]. These systems offer improved safety profiles compared to traditional sulfuric acid catalysis while maintaining comparable reaction efficiency and selectivity.
Alternative esterification strategies employ phase-transfer catalysis using quaternary ammonium salts in combination with alkyl halides and carboxylate anions [10]. This approach proceeds through nucleophilic substitution mechanisms rather than acid-catalyzed condensation, offering advantages in terms of reaction selectivity and reduced formation of water as a byproduct.
The implementation of green chemistry principles in methyltartronic acid synthesis has become increasingly important as environmental regulations and sustainability concerns drive the development of more environmentally benign synthetic methodologies. Green chemistry approaches focus on reducing waste generation, minimizing the use of hazardous materials, and improving atom economy in synthetic transformations [12] [13].
Contemporary green synthesis strategies emphasize the use of renewable feedstocks, catalytic processes that minimize waste generation, and reaction conditions that reduce energy consumption. The development of these approaches has been guided by the twelve principles of green chemistry, with particular attention to waste prevention, safer chemical design, and the use of renewable feedstocks [14].
Table 3: Green Chemistry Metrics for Methyltartronic Acid Production
| Parameter | Traditional Methods | Green Approaches | Improvement Factor |
|---|---|---|---|
| Atom Economy | Low (40-60%) | High (>80%) | 1.5-2.0x |
| E-Factor | High (>10) | Low (<5) | 2-3x |
| Renewable Content | Low (<20%) | High (>70%) | 3-4x |
| Toxicity Score | High (Class III) | Low (Class I) | 2-3 classes |
| Energy Requirement | High (>500 kJ/mol) | Moderate (200-400 kJ/mol) | 1.5-2.0x |
Biomass-derived starting materials represent a key component of green methyltartronic acid synthesis [13] [15]. The utilization of renewable carbohydrate feedstocks through fermentation or enzymatic processes provides pathways to methyltartronic acid that avoid dependence on petroleum-derived precursors. These approaches often incorporate biotechnology methodologies that operate under mild conditions and produce minimal waste streams.
Sustainable catalyst development has focused on the replacement of toxic heavy metal catalysts with more benign alternatives [14]. Iron-based catalysts, for example, have been investigated as replacements for palladium in aerobic oxidation processes, offering reduced toxicity and improved availability compared to precious metal systems. Biocatalytic approaches using engineered enzymes provide additional opportunities for sustainable synthesis under mild conditions.
Solvent selection represents another critical aspect of green methyltartronic acid synthesis [16] [11]. The replacement of volatile organic solvents with water, ionic liquids, or bio-based solvents reduces environmental impact while often improving reaction selectivity. Deep eutectic solvents composed of renewable components have shown particular promise as reaction media for carboxylic acid synthesis.
Process intensification techniques, including microreactor technology and continuous flow synthesis, offer opportunities to improve energy efficiency and reduce waste generation in methyltartronic acid production [17]. These approaches enable precise control of reaction conditions, improved heat and mass transfer, and reduced residence times compared to traditional batch processes.
The implementation of atom-economical synthetic routes minimizes the formation of unwanted byproducts and maximizes the incorporation of starting material atoms into the desired product [12]. Catalytic oxidation processes that utilize atmospheric oxygen as the terminal oxidant exemplify this approach, avoiding the need for stoichiometric oxidizing agents that generate substantial waste streams.
Industrial implementation of green chemistry approaches requires consideration of economic factors alongside environmental benefits [13] [18]. The development of cost-effective green processes often involves the optimization of catalyst recycling, waste stream valorization, and integration with existing manufacturing infrastructure. Successful large-scale implementation depends on achieving favorable economics while maintaining product quality and production capacity.
Life cycle assessment methodologies provide quantitative frameworks for evaluating the environmental impact of different synthetic approaches to methyltartronic acid [17]. These assessments consider factors including raw material extraction, energy consumption, waste generation, and end-of-life disposal to provide comprehensive comparisons between alternative synthetic routes.
The scaling of green chemistry approaches from laboratory to industrial implementation presents unique challenges related to process robustness, catalyst stability, and product purification [13] [18]. Successful scale-up requires careful optimization of reaction conditions, development of efficient separation technologies, and implementation of process control systems that maintain product quality at large scale.
Methyltartronic acid, systematically known as 2-hydroxy-2-methylpropanedioic acid, exhibits distinctive thermodynamic properties that significantly influence its chemical behavior and applications. The compound demonstrates moderate thermal stability under standard conditions, with well-defined decomposition characteristics that have been established through various analytical techniques [1] [2].
The melting point of methyltartronic acid has been determined to be approximately 140°C through experimental observations using potassium bromide wafer techniques [1]. Alternative sources report a slightly higher value of 142°C, representing the range of experimental variation observed across different preparation methods and purity levels [2]. This melting point indicates moderate intermolecular interactions, primarily attributed to hydrogen bonding between carboxylic acid groups and the hydroxyl functionality.
Thermal decomposition behavior represents a critical aspect of methyltartronic acid stability. Unlike many organic acids that exhibit distinct boiling points, methyltartronic acid undergoes decomposition before reaching its theoretical boiling point [3] [1]. Predictive modeling suggests a boiling point of approximately 167.16°C under standard atmospheric pressure [2], however, experimental evidence indicates that thermal decomposition occurs preferentially, preventing normal vapor phase transition.
The decomposition mechanism involves the breakdown of carboxylic acid functionalities and dehydration reactions. Studies on structurally related compounds suggest that methyltartronic acid decomposition follows similar pathways to other hydroxy dicarboxylic acids, involving the release of carbon dioxide, water vapor, and formation of smaller molecular fragments [4] [5]. The decomposition products likely include carbon oxides, as observed in related tartaric acid derivatives [6].
Physical properties supporting thermodynamic characterization include a density of 1.2521 g/cm³ (rough estimate) and a refractive index of 1.3920 [2]. The compound exhibits a flash point of 159.1°C, indicating moderate volatility and thermal hazard considerations [7]. The enthalpy of vaporization has been calculated as 64.61 kilojoules per mole, reflecting the energy required to overcome intermolecular hydrogen bonding interactions [7].
Surface tension measurements indicate a value of 84.5 dyne per centimeter, suggesting significant intermolecular cohesion in the liquid phase [7]. This elevated surface tension is consistent with the presence of multiple polar functional groups capable of extensive hydrogen bonding networks.
Temperature-dependent studies reveal that methyltartronic acid maintains structural integrity up to its melting point, beyond which thermal decomposition becomes the predominant process [8] [2]. The compound does not exhibit polymorphic transitions within the stable temperature range, indicating a single crystalline form under normal conditions.
The solubility profile of methyltartronic acid demonstrates pronounced selectivity based on solvent polarity and hydrogen bonding capability, reflecting the compound's amphiphilic nature with both hydrophilic carboxylic acid groups and a less polar methyl substituent [9] [10].
Aqueous solubility represents the most significant characteristic, with methyltartronic acid exhibiting high water solubility [3] [9]. The logarithmic aqueous solubility value (log S) of 0.426 indicates excellent dissolution in water, significantly enhanced by the ionization of carboxylic acid groups and extensive hydrogen bonding with water molecules [9]. This high aqueous solubility results from the presence of three hydrogen bond donors and five hydrogen bond acceptors within the molecular structure [9].
Polar solvent compatibility extends beyond water to include various protic and aprotic polar solvents. Methyltartronic acid demonstrates good solubility in alcoholic solvents, including methanol and ethanol [10] [11]. The compatibility with alcohols stems from similar hydrogen bonding patterns and the ability of hydroxyl groups to interact with the compound's carboxylic acid functionalities [11].
Dimethyl sulfoxide represents an important aprotic polar solvent in which methyltartronic acid exhibits good solubility [11]. This compatibility enables various chemical transformations and analytical applications requiring non-protic conditions. Similarly, dimethyl formamide provides an effective solvent system for methyltartronic acid, particularly in synthetic applications [11].
Nonpolar solvent interactions demonstrate markedly different behavior. The compound exhibits poor solubility in nonpolar organic solvents such as hydrocarbons, ethers, and halogenated solvents lacking hydrogen bonding capability [12] [13]. This limited solubility in nonpolar media reflects the dominant influence of polar functional groups and the unfavorable entropy of solvation in low-dielectric environments.
Octanol-water partition coefficient (log P) of -0.504 confirms the hydrophilic nature of methyltartronic acid [9]. This negative log P value indicates preferential partitioning into the aqueous phase over organic phases, consistent with the compound's ionic character at physiological pH values. The distribution coefficient at pH 7.4 (log D₇.₄) of -0.887 further emphasizes this hydrophilic preference under biological conditions [9].
Solvent selection principles for methyltartronic acid applications should prioritize hydrogen bonding capability and polarity. The topological polar surface area of 94.83 square angstroms indicates substantial polar character that governs solvent interactions [9]. Effective solvents include water, short-chain alcohols, and polar aprotic solvents, while nonpolar solvents should be avoided for dissolution purposes.
Temperature effects on solubility generally follow expected patterns, with increased dissolution at elevated temperatures in compatible solvents. However, the thermal decomposition temperature limits the useful temperature range for solubility studies and applications requiring elevated temperatures [12] [14].
Methyltartronic acid functions as a diprotic acid with two sequential dissociation steps, each characterized by distinct acid dissociation constants that govern its chemical speciation across varying pH conditions [2] [15].
First dissociation constant (pKa₁) has been determined to be 2.33 at 20°C [2], representing the ionization of the more acidic carboxylic acid group. Alternative literature sources report a slightly higher value of approximately 2.8 [3], with variations attributed to different experimental conditions and ionic strength effects. This first dissociation corresponds to the equilibrium:
H₂MTA ⇌ HMTA⁻ + H⁺
where H₂MTA represents the fully protonated species and HMTA⁻ the monoanion [15].
Second dissociation constant (pKa₂) occurs at 4.55 at 20°C [2], with alternative sources suggesting values around 4.1 [3]. This second dissociation involves the remaining carboxylic acid group:
HMTA⁻ ⇌ MTA²⁻ + H⁺
where MTA²⁻ represents the fully deprotonated dianion [15].
pH-dependent speciation calculations reveal distinct predominance regions for each ionic species. At pH 1.0, the fully protonated form (H₂MTA) comprises 95.5% of total species, with minimal ionization occurring under strongly acidic conditions. As pH increases to 2.0, the distribution shifts to 68.1% H₂MTA and 31.8% HMTA⁻, indicating significant first dissociation near the first pKa value.
At pH 3.0, the monoanion (HMTA⁻) becomes predominant at 80.5%, while the fully protonated form decreases to 17.2%. The dianion (MTA²⁻) begins to appear at 2.3% concentration. This pH region represents optimal conditions for applications requiring the monoanion species.
Critical transition points occur around pH 4.0, where the distribution becomes 1.6% H₂MTA, 76.7% HMTA⁻, and 21.6% MTA²⁻. Beyond pH 5.0, the dianion dominates with 73.8% abundance, reaching near-complete deprotonation (99.6% MTA²⁻) by pH 7.0 [15].
Thermodynamic parameters associated with the dissociation processes have been studied for related tartronic acid systems. Enthalpy changes for protonation are positive for the second dissociation step, indicating endothermic character, while entropic contributions play significant roles in the overall thermodynamic favorability [16] [17].
Ionic strength effects influence the observed pKa values through activity coefficient variations. Studies using the Debye-Hückel equation and Specific Ion Interaction Theory demonstrate systematic shifts in apparent dissociation constants with changing ionic strength [16] [17]. At physiological ionic strength (approximately 0.15 M), the effective pKa values may differ from those measured in dilute solutions.
Buffer capacity calculations indicate that methyltartronic acid provides effective buffering in two distinct pH ranges: around pH 2.3 ± 1.0 for the first dissociation and pH 4.5 ± 1.0 for the second dissociation. This dual buffering capability makes the compound valuable for pH control applications in specific ranges.
Metal complexation studies reveal that the dianion form (MTA²⁻) exhibits enhanced binding affinity for divalent metal cations compared to the protonated forms. This pH-dependent complexation behavior has implications for biological systems and analytical applications involving metal ion interactions [16] [18].